2-羟基-2-苯基丁酸

描述

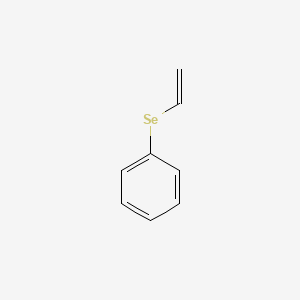

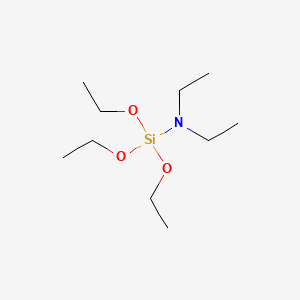

2-Hydroxy-2-phenylbutanoic acid is a compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2 and is typically found in a powder form . The IUPAC name for this compound is 2-hydroxy-2-phenylbutanoic acid .

Molecular Structure Analysis

The InChI code for 2-Hydroxy-2-phenylbutanoic acid is 1S/C10H12O3/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving 2-Hydroxy-2-phenylbutanoic acid are not detailed in the search results, one paper discusses the hydroxylation of a similar compound, PBA, via a novel hydride transfer/hydroxyl-rebound mechanism .Physical And Chemical Properties Analysis

2-Hydroxy-2-phenylbutanoic acid is a powder with a melting point of 132-134 degrees Celsius . and is typically stored at room temperature .科学研究应用

量子计算和光谱研究

Raajaraman、Sheela 和 Muthu (2019) 的研究利用量子计算方法探索了 2-羟基-2-苯基丁酸 (2HPBA) 的性质。本研究利用密度泛函理论计算和 FT-IR、FT-拉曼和紫外-可见光谱等实验技术分析了 2HPBA 的分子结构和性质。值得注意的是,他们进行了分子对接研究以寻找 2HPBA 的潜在药物应用 (Raajaraman、Sheela 和 Muthu,2019)。

ACE 抑制剂的不对称氢化

Zhu 等人 (2010) 实现将 2-氧代-4-芳基丁-3-烯酸直接不对称氢化形成 2-羟基-4-芳基丁酸。此过程涉及 Ru 催化剂,对于合成 ACE 抑制剂的中间体具有重要意义,突出了 2-羟基-4-芳基丁酸(2-羟基-2-苯基丁酸的相关化合物)的药用应用 (Zhu、Meng、Fan、Xie 和 Zhang,2010)。

用于制药应用的生物催化脱外消旋

Chadha 和 Baskar (2002) 展示了 α-羟基酯(包括 2-羟基-4-苯基丁酸)的生物催化脱外消旋,以高收率和对映体过量生成 (S)-对映异构体。此方法使用假丝酵母菌的全细胞,与生产药用级化合物有关 (Chadha 和 Baskar,2002)。

对映纯化合物的合成

Cha 等人 (2008) 报告了使用来自肠杆菌属的 BK2K 的新型羟基酸脱氢酶合成对映纯 (S)-2-羟基-4-苯基丁酸。本研究对于生产手性化合物(在各种制药应用中至关重要)具有重要意义 (Cha、Kim、Yun、Cho 和 Kim,2008)。

对映选择性降解和环境影响

Liu 等人 (2011) 研究了 2-苯基丁酸(一种相关化合物)的微生物降解,重点关注其对映异构体。他们发现了两种对映异构体在环境归宿方面的显着差异,这可能对 2-羟基-2-苯基丁酸等相关化合物的环境影响产生影响 (Liu、Han、Li、Shih 和 Gu,2011)。

安全和危害

作用机制

Target of Action

It’s known that this compound is a key precursor for the production of angiotensin-converting enzyme (ace) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .

Mode of Action

It’s known that the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (opbe) to ®-2-hydroxy-2-phenylbutanoic acid with carbonyl reductases is a key step in the production of ace inhibitors .

Biochemical Pathways

The biochemical pathway involving 2-Hydroxy-2-phenylbutanoic acid is the biocatalytic asymmetric reduction of OPBE to ®-2-Hydroxy-2-phenylbutanoic acid . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Result of Action

The result of the action of 2-Hydroxy-2-phenylbutanoic acid is the production of ACE inhibitors, which are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure . These inhibitors can decrease the incidence of hypertension, which may induce stroke, heart failure, heart attack, and kidney failure .

生化分析

Biochemical Properties

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to 2-Hydroxy-2-phenylbutanoic acid with carbonyl reductases has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity . An increasing number of OPBE reductases have been discovered owing to the drastic achievements in genomics, screening, and evolution technologies, and process engineering .

Cellular Effects

2-Hydroxy-2-phenylbutanoic acid is a valuable intermediate for the synthesis of angiotensin-converting enzyme inhibitors . The asymmetric reduction of 2-oxo-4-phenylbutanoic acid (OPBA) by oxidoreductases is an efficient approach for its synthesis . This process can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Hydroxy-2-phenylbutanoic acid involves its interaction with various biomolecules. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 2-Hydroxy-2-phenylbutanoic acid can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Hydroxy-2-phenylbutanoic acid can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Hydroxy-2-phenylbutanoic acid is involved in various metabolic pathways. This includes any enzymes or cofactors that it interacts with. It could also include any effects on metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-hydroxy-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCBZFRDGXIZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35468-69-0 | |

| Record name | NSC147098 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3051623.png)

![4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B3051625.png)

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester](/img/structure/B3051628.png)